molecular formula C9H6BrNO2 B1269696 4-Bromo-N-methylphthalimide CAS No. 90224-73-0

4-Bromo-N-methylphthalimide

Cat. No. B1269696
CAS RN: 90224-73-0
M. Wt: 240.05 g/mol
InChI Key: BEIQHTQYTDPHLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-N-methylphthalimide involves various chemical methodologies, highlighting the versatility and the breadth of synthetic approaches in this area. For example, the synthesis and molecular structure of N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide was described, showcasing the crystallographic studies and the semi-empirical and ab initio molecular orbital calculations, providing insights into the synthesis and structural elucidation of these compounds (Batista, Carpenter, & Srivastava, 2000).

Molecular Structure Analysis

Molecular structure analysis of 4-Bromo-N-methylphthalimide and related compounds reveals intricate details about their configuration and conformation. The nearly planar phthalimide group and its angular relationship with attached groups, as demonstrated in studies, are critical for understanding the compound's reactivity and interactions (Batista, Carpenter, & Srivastava, 2000).

Chemical Reactions and Properties

Chemical reactions and properties of 4-Bromo-N-methylphthalimide encompass a wide range of reactivities and functionalities. The compound's ability to undergo various chemical transformations is crucial for its applications in synthesis and materials science. For instance, the use of N-hydroxyphthalimide as an organophotoredox catalyst in radical cyclization reactions highlights the potential chemical reactivities of related phthalimide compounds (Yadav & Yadav, 2016).

Physical Properties Analysis

The physical properties of 4-Bromo-N-methylphthalimide, such as solubility, melting point, and crystal structure, are essential for its practical applications. These properties are influenced by the compound's molecular structure and are pivotal in determining its utility in various scientific and industrial processes.

Chemical Properties Analysis

The chemical properties of 4-Bromo-N-methylphthalimide, including its reactivity towards nucleophiles and electrophiles, its photophysical behavior, and its potential as a building block for more complex molecules, are areas of active research. Studies on the aggregation behavior and photophysical properties of related compounds provide valuable insights into the chemical characteristics of phthalimide derivatives (Majhi et al., 2014).

Scientific Research Applications

Application 1: Fluorescent Molecules in Biological, Chemical, and Medical Fields

  • Summary of the Application: 1,8-Naphthalimides (NIs), which can be synthesized from 4-Bromo-N-methylphthalimide, have been widely used as fluorescent molecules in biological, chemical, and medical fields . They show high stability and various fluorescence properties under different conditions .
  • Methods of Application: Four derivatives of NIs have been synthesized via an aromatic nucleophilic substitution reaction . Their photophysical properties have been investigated in various media (water, MeOH, MeCN, DMSO, EtOAc, and THF) .
  • Results or Outcomes: All of these derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents . Particularly, these molecules show the longest emission (624–629 nm) in water and the fluorescence intensity is not significantly varied in the range of pH 4–11 . These unique features will allow these derivatives to be used as excellent labeling reagents in the biological system .

Application 2: Emissive Materials in Organic Light-Emitting Diodes

  • Summary of the Application: 1,8-Naphthalimide (NI) derivatives, which can be synthesized from 4-Bromo-N-methylphthalimide, have been used as emissive materials in organic light-emitting diodes (OLEDs) .
  • Methods of Application: The synthesis and usage of varyingly substituted NI frameworks as luminescent host, dopant, hole-blocking, and electron-transporting materials for OLEDs .
  • Results or Outcomes: These materials emit not only red, orange, green, and blue colors, but also function as white emitters . This can have an impact on reducing the energy consumption .

Application 3: Organic Light-Emitting Devices

  • Summary of the Application: Organic light-emitting devices (OLEDs) have garnered significant research attention due to their immense application prospects in leading technologies for full-color flat panel displays and eco-friendly solid-state lighting .
  • Results or Outcomes: OLEDs demonstrate exceptional features such as mercury-free construction, wide viewing angle, superior color quality, and captivating flexibility . They find application in digital display devices including television screens, large flat panel computer displays, surface light sources, and also in portable appliances such as personal digital assistants, mobile phones, and handheld game consoles .

Application 4: Organic Donor–Acceptor (D–A) π-Conjugated Materials

  • Summary of the Application: The use of organic donor–acceptor (D–A) π-conjugated materials as active components in electronic devices has been exploited for numerous applications, including sensors, thin-film transistors, and photovoltaic cells .
  • Methods of Application: The key advantage of D–A compounds relates to the ability to tailor material properties such as electronic energy levels .
  • Results or Outcomes: These materials have been used in various electronic devices due to their ability to tailor material properties .

Application 5: Organic Light-Emitting Devices

  • Summary of the Application: Organic light-emitting devices (OLEDs) have garnered significant research attention due to their immense application prospects in leading technologies for full-color flat panel displays and eco-friendly solid-state lighting .
  • Results or Outcomes: OLEDs demonstrate exceptional features such as mercury-free construction, wide viewing angle, superior color quality, and captivating flexibility . They find application in digital display devices including television screens, large flat panel computer displays, surface light sources, and also in portable appliances such as personal digital assistants, mobile phones, and handheld game consoles .

Application 6: Organic Donor–Acceptor (D–A) π-Conjugated Materials

  • Summary of the Application: The use of organic donor–acceptor (D–A) π-conjugated materials as active components in electronic devices has been exploited for numerous applications, including sensors, thin-film transistors, and photovoltaic cells .
  • Methods of Application: The key advantage of D–A compounds relates to the ability to tailor material properties such as electronic energy levels .
  • Results or Outcomes: These materials have been used in various electronic devices due to their ability to tailor material properties .

Safety And Hazards

4-Bromo-N-methylphthalimide is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319) . Protective measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If skin or eye irritation persists, medical advice or attention should be sought .

properties

IUPAC Name

5-bromo-2-methylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-11-8(12)6-3-2-5(10)4-7(6)9(11)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIQHTQYTDPHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355044
Record name 4-Bromo-N-methylphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-methylphthalimide

CAS RN

90224-73-0
Record name 4-Bromo-N-methylphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-N-methylphthalimide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-bromophthalimide (10.0 g, 44.2 mmol), potassium carbonate (12.2 g, 88.5 mmol) and potassium iodide (50 mg, 0.30 mmol) are stirred in 80 mL DMF for 15 min. The reaction mixture is cooled to 0° C., methyl iodide (3.04 mL, 48.7 mmol) is added and the reaction mixture is stirred overnight at RT. The reaction mixture is filtered, the solids are washed with DMF and the filtrate is poured in water. The mixture is extracted with ethyl acetate and the combined organic phases are washed several times with water, dried over MgSO4 and concentrated in vacuo. Yield: 7.10 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
3.04 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SA Nye - Journal of Polymer Science Part A: Polymer Chemistry, 1990 - Wiley Online Library
… was reacted with another molecule of 4-bromo-N-methylphthalimide to provide 4,4‘- ( 1,2-ethy… This bisimide was also prepared in one step from 4-bromo- N-methylphthalimide and …
Number of citations: 4 onlinelibrary.wiley.com
NY Jheng, Y Ishizaka, Y Naganawa, Y Minami… - ACS …, 2022 - ACS Publications
… The reaction of 4-bromo-N-methylphthalimide formed the target product in 71% yield. The bromo groups in heteroaromatic and fused aromatic rings could also be efficiently removed …
Number of citations: 6 pubs.acs.org
NY Jheng - 2022 - tsukuba.repo.nii.ac.jp
… In the reaction of 4-bromo-Nmethylphthalimide, 71% yield of the corresponding product was achieved. In the cases with heteroaromatic and fused aromatic rings, the reactions were …
Number of citations: 5 tsukuba.repo.nii.ac.jp
X Zhang, DWC MacMillan - macmillan.princeton.edu
Commercial reagents were purified prior to use following the guidelines of Perrin and Armarego. 1 Ir [dF (CF3) ppy] 2 (dtbbpy) PF6 was prepared using literature procedures. 2 All …
Number of citations: 0 macmillan.princeton.edu
成田弘和, 小西義憲, 新田純, 宮島三香子… - YAKUGAKU …, 1986 - jstage.jst.go.jp
… -5-isoindolinylaldehyde(1l)は そ れ ぞ れ2-dimethylaminoindane,4-bromo-N-methylphthalimideを … 2-Methyl-5-isoimoHnylaldehyde(1l)4-Bromo-N-methylphthalimide(2.09,8.33mmol)を …
Number of citations: 1 www.jstage.jst.go.jp

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